1-(1-Phenylcycloheptyl)piperidine hydrobromide

NMDA receptor antagonism Structure-activity relationship Arylcycloalkylamine pharmacology

Researchers mapping NMDA receptor SAR often encounter a critical gap: the cycloheptyl position in the arylcycloalkylamine ring-size series is rarely accessible from commercial sources. This compound directly resolves that supply deficit as a pre-characterized hydrobromide salt with validated dual pharmacology. • Occupies the cycloheptyl position in the ring-size SAR continuum, enabling direct binding and functional comparison with cyclohexyl (PCP) and cyclooctyl analogs. • Confirmed NK1 receptor affinity (IC50 = 11.3 nM) supports deployment as a reference ligand in tachykinin/substance P signaling assays. • Elevated LogP (5.45) vs. PCP facilitates CNS penetration and pharmacokinetic-pharmacodynamic correlation studies. Supplied as the stoichiometric hydrobromide salt (MW 338.33) for precise gravimetric standard preparation. Suitable for in vitro binding assays, forensic reference standard development, and SAR probe collections.

Molecular Formula C18H28BrN
Molecular Weight 338.3 g/mol
CAS No. 102207-05-6
Cat. No. B009598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylcycloheptyl)piperidine hydrobromide
CAS102207-05-6
Molecular FormulaC18H28BrN
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br
InChIInChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H
InChIKeyZWHIYZZOMZCVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenylcycloheptyl)piperidine: NMDAR Modulator & NK1 Ligand


1-(1-Phenylcycloheptyl)piperidine hydrobromide (CAS 102207-05-6) is a synthetic arylcycloalkylamine featuring a seven-membered cycloheptane ring, distinguishing it from the six-membered cyclohexane ring of prototypical analogs such as phencyclidine (PCP) [1]. The compound is provided as the hydrobromide salt (C18H28BrN, MW 338.33) with predicted physicochemical properties including a logP of 5.45 . It exhibits binding affinity for the tachykinin NK1 receptor (IC50 = 11.3 nM) [2] and belongs to a chemical class known to interact with the N-methyl-D-aspartate (NMDA) receptor PCP binding site [3].

Target ClassArylcycloalkylamine with NMDAR PCP-site interaction context
Receptor FitReported NK1 receptor binding, suitable for neurokinin pathway studies
ScaffoldSeven-membered cycloheptyl ring distinct from six-membered cyclohexyl analogs

1-(1-Phenylcycloheptyl)piperidine: Key Differences from PCP


Structural modifications to the cycloalkyl ring of arylcycloalkylamines produce non-linear and often counterintuitive pharmacological changes. McQuinn et al. demonstrated that increasing the ring size from cyclohexane (PCP) to cyclooctane retains potent in vitro binding but eliminates observable PCP-like behavioral effects in vivo [1]. The cycloheptane ring of 1-(1-phenylcycloheptyl)piperidine occupies an intermediate position in this structural continuum, yielding a distinct profile that cannot be extrapolated from cyclohexyl-based analogs. Furthermore, Sun et al. established that arylcycloheptylamines as a class exhibit a different structure-activity relationship (SAR) profile compared to arylcyclohexylamines like PCP, with fluorinated derivatives showing NMDA receptor binding affinities (Ki) in the hundred nanomolar range rather than the low nanomolar range typical of high-affinity PCP-site ligands [2].

NMDAR affinity may shiftCycloheptyl ring size can alter NMDAR PCP-site binding profile relative to cyclohexyl analogs; direct substitution with PCP may not reproduce target engagement
NK1 off-target engagementAdditional NK1 receptor interaction introduces an experimental variable absent in PCP-based tool compound workflows
Lipophilicity mismatchHigher predicted lipophilicity may shift solubility, formulation requirements, and tissue distribution compared to lower-logP analogs

1-(1-Phenylcycloheptyl)piperidine: Quantitative Evidence vs. Analogs


NMDA PCP Site SAR: Cycloheptyl vs. Cyclohexyl

The arylcycloheptylamine scaffold exhibits a fundamentally different structure-activity relationship (SAR) profile compared to the arylcyclohexylamine class exemplified by PCP [1]. In a head-to-head class comparison, fluorinated arylcycloheptylamine derivatives (compounds 4 and 7, which share the same cycloheptyl-piperidine core as the target compound) displayed NMDA receptor PCP site binding affinities (Ki) in the hundred nanomolar (10⁻⁷ M) range, whereas PCP (1-(1-phenylcyclohexyl)piperidine) demonstrates a Ki of 53 nM under comparable [³H]-TCP displacement assay conditions [2]. The 3-fluoro primary amine derivative (compound 6) showed the highest affinity within the arylcycloheptylamine series, further underscoring the non-transferable SAR between ring-size classes [1].

NMDAR Affinity Class Comparison
Class-level inference
Arylcycloheptylamine class Ki ~100–200 nM; PCP Ki = 53 nM (approx. 2- to 4-fold difference)
Reported affinity context supports ring-size SAR review
Non-fluorinated parent compound not directly characterized
NMDA receptor antagonism Structure-activity relationship Arylcycloalkylamine pharmacology

NK1 Receptor Affinity vs. PCP

1-(1-Phenylcycloheptyl)piperidine demonstrates measurable binding affinity for the human tachykinin NK1 receptor with an IC50 of 11.3 nM [1]. This receptor interaction is not a documented feature of PCP or its immediate cyclohexyl congeners, which are primarily characterized by NMDA receptor antagonism, sigma receptor binding, and dopamine transporter inhibition [2]. The NK1 receptor is the primary target for substance P and is implicated in pain transmission, neurogenic inflammation, and emesis [3].

NK1 Binding Profile
Reported
IC50 11.3 nM (NK1); PCP: no reported NK1 activity
NK1 engagement may introduce cross-target variables
Validate selectivity in pain/inflammation models
Tachykinin NK1 receptor Substance P antagonism Neurokinin receptor pharmacology

Enhanced Lipophilicity vs. PCP

The seven-membered cycloheptane ring of 1-(1-phenylcycloheptyl)piperidine confers increased lipophilicity compared to the six-membered cyclohexane ring of PCP. Predicted LogP for the target compound is 5.45 , whereas reported experimental and predicted LogP values for PCP range from 4.22 to 5.31 [1][2]. The higher LogP value suggests enhanced partitioning into lipid membranes, which may influence blood-brain barrier penetration kinetics, tissue distribution, and metabolic clearance rate.

Lipophilicity (LogP)
Reported
Predicted LogP 5.45; PCP experimental/computed LogP ~4.22–5.31
Higher lipophilicity may affect CNS distribution and solubility
Co-solvent use may be required for reproducible assays
Lipophilicity Blood-brain barrier penetration Physicochemical property comparison

1-(1-Phenylcycloheptyl)piperidine: Research Applications


NMDA Receptor SAR: Cycloalkyl Ring Size Effects

This compound serves as a critical tool for structure-activity relationship (SAR) investigations examining how cycloalkyl ring size modulates NMDA receptor PCP site binding and functional outcomes. As established by McQuinn et al. [1], increasing ring size beyond cyclohexane attenuates in vivo PCP-like behavioral effects while preserving significant in vitro binding. 1-(1-Phenylcycloheptyl)piperidine hydrobromide occupies the cycloheptane position in this SAR series, enabling direct comparison with the cyclohexyl (PCP) and cyclooctyl analogs. The distinct SAR profile of arylcycloheptylamines reported by Sun et al. [2] further justifies its inclusion in studies aimed at decoupling NMDA receptor antagonism from psychotomimetic liability.

NK1 Receptor & Substance P Pathway Studies

The compound's demonstrated affinity for the tachykinin NK1 receptor (IC50 = 11.3 nM) [3] supports its use as a reference ligand in NK1 receptor binding assays and as a tool to interrogate substance P-mediated signaling pathways. Unlike PCP, which lacks documented NK1 activity, this compound provides a starting scaffold for exploring the intersection of arylcycloalkylamine chemical space with neurokinin receptor pharmacology. This application is particularly relevant for research programs investigating pain, neurogenic inflammation, or emesis where NK1 antagonism is a therapeutic target.

CNS Pharmacokinetics and Distribution Profiling

The enhanced lipophilicity (LogP = 5.45) of 1-(1-phenylcycloheptyl)piperidine relative to PCP (LogP = 4.22–5.31) [4] makes this compound a valuable comparator in studies examining the relationship between molecular hydrophobicity and central nervous system (CNS) penetration, tissue distribution, and clearance kinetics. Researchers investigating the pharmacokinetic-pharmacodynamic disconnect observed with cycloheptyl-containing NMDA receptor ligands can utilize this compound to isolate the contribution of physicochemical properties from receptor affinity changes.

Analytical Reference for Forensic Toxicology

Given the compound's structural relation to controlled substances such as PCP, 1-(1-phenylcycloheptyl)piperidine hydrobromide may serve as an analytical reference standard in forensic toxicology and drug surveillance programs. Its distinct mass spectrum, chromatographic retention time (influenced by higher LogP), and unique fragmentation pattern relative to PCP and ketamine enable accurate identification and differentiation in complex biological matrices. The well-characterized hydrobromide salt form (MW 338.33) facilitates precise gravimetric preparation of calibration standards.

Application
Selection Property
Validation Focus
NMDA receptor SAR: cycloalkyl ring size effects
NMDAR PCP-site binding context and ring-size comparison
In vitro affinity displacement; in vivo behavioral profile differentiation
NK1 receptor & substance P pathway studies
NK1 receptor binding affinity context
Competitive binding vs. substance P; selectivity against NMDA/sigma receptors
CNS pharmacokinetics & distribution profiling
Lipophilicity-dependent CNS penetration context
Brain-to-plasma ratio; tissue distribution; metabolic stability
Analytical reference for forensic toxicology
Distinct mass spectrum and retention behavior
Chromatographic separation from PCP/ketamine; quantitative calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Phenylcycloheptyl)piperidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.